![molecular formula C6H5F3N6 B2792767 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1178366-04-5](/img/structure/B2792767.png)
7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular weight of 218.14 . It is used in various chemical reactions and has been documented in several studies .
Synthesis Analysis
The synthesis of “this compound” involves a series of reactions starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process also involves the use of deep eutectic solvents (DES), which offer several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by 1H and 13C NMR spectra . The structure of the compound includes various functional groups such as methyl, methine, and aromatic protons .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity . It also participates in the Vilsmeier reaction of conjugated carbocycles and heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The IR spectrum of the compound has also been reported .Mechanism of Action
Target of Action
Similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus .
Mode of Action
It is suggested that similar compounds may interact with their targets, such as the rna polymerase pa–pb1 subunit of the influenza virus, to inhibit their function .
Biochemical Pathways
Given its potential inhibitory effect on the rna polymerase pa–pb1 subunit of the influenza virus, it may impact the viral replication process .
Result of Action
Similar compounds have shown antiproliferative activities against cancer cells , suggesting that this compound may also have potential anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. It is also relatively easy to synthesize and can be obtained in high yields. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity should be considered when handling this compound.
Future Directions
There are several future directions for research on 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer, bacterial and fungal infections, and inflammation. Further studies are needed to elucidate its mechanism of action and optimize its efficacy and safety. Other future directions include exploring its use as a fluorescent probe, enzyme inhibitor, and metal ion ligand, and investigating its potential applications in materials science and nanotechnology.
In conclusion, this compound is a chemical compound with diverse biological activities that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields.
Synthesis Methods
The synthesis of 7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction between 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide and 2,4-dichloro-5-(trifluoromethyl)pyrimidine in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to give the final product. The yield of the synthesis can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
7-Hydrazinyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, antitumor, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential use as a fluorescent probe, enzyme inhibitor, and ligand for metal ions.
Safety and Hazards
properties
IUPAC Name |
[5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N6/c7-6(8,9)3-1-4(14-10)15-5(13-3)11-2-12-15/h1-2,14H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMKBIBDMQIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)N=C1C(F)(F)F)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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